(3Z)-1-[(3-fluorophenyl)methyl]-3-{[(4-phenoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
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Overview
Description
The compound (3Z)-1-[(3-fluorophenyl)methyl]-3-{[(4-phenoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a nitrogen-containing heterocyclic compound It is characterized by its complex structure, which includes a thieno[3,2-c][1,2]thiazine core, substituted with fluorophenyl and phenoxyphenyl groups
Preparation Methods
The synthesis of (3Z)-1-[(3-fluorophenyl)methyl]-3-{[(4-phenoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves multiple steps, typically starting with the preparation of the thieno[3,2-c][1,2]thiazine core. This core can be synthesized through a series of cyclization reactions involving sulfur and nitrogen-containing precursors. The fluorophenyl and phenoxyphenyl groups are then introduced through substitution reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. .
Scientific Research Applications
(3Z)-1-[(3-fluorophenyl)methyl]-3-{[(4-phenoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione: has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of (3Z)-1-[(3-fluorophenyl)methyl]-3-{[(4-phenoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound binds to these targets, inhibiting their activity and thereby modulating the associated biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar compounds to (3Z)-1-[(3-fluorophenyl)methyl]-3-{[(4-phenoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione include other nitrogen-containing heterocyclic compounds with similar structural features. These compounds may share similar biological activities but differ in their specific substituents and functional groups, which can affect their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
Thieno[3,2-c][1,2]thiazine derivatives: with different substituents.
Phenoxyphenyl-substituted heterocycles: with variations in the core structure.
Fluorophenyl-substituted heterocycles: with different heterocyclic cores.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the importance of structural diversity in drug discovery and development.
Properties
IUPAC Name |
(3Z)-1-[(3-fluorophenyl)methyl]-2,2-dioxo-3-[(4-phenoxyanilino)methylidene]thieno[3,2-c]thiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN2O4S2/c27-19-6-4-5-18(15-19)17-29-23-13-14-34-26(23)25(30)24(35(29,31)32)16-28-20-9-11-22(12-10-20)33-21-7-2-1-3-8-21/h1-16,28H,17H2/b24-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAONNMYJJDPMKC-JLPGSUDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C3C(=O)C4=C(C=CS4)N(S3(=O)=O)CC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C\3/C(=O)C4=C(C=CS4)N(S3(=O)=O)CC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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